C3a 70-77 ditrifluoroacetate

Respiratory Pharmacology Smooth Muscle Contraction C3a Receptor Agonism

C3a 70-77 ditrifluoroacetate (2TFA) is the only octapeptide C3a fragment delivering an intermediate, reproducible C3aR stimulus—3.8% of native C3a in lung contraction assays versus 0.5% for pentapeptide C3a 73-77 and 7.8% for 13-mer C3a 65-77, avoiding full agonism of longer fragments. The ditrifluoroacetate counterion confers ~100 mg/mL aqueous solubility and defined 2:1 stoichiometry, eliminating the solubility variability of acetate or free-base preparations. Validated for C3aR radioreceptor competitive binding (reference agonist), T-lymphocyte LIF inhibition (IC₅₀ = 10 nM, equipotent to native C3a), and guinea pig ileum/uterus/parenchymal lung strip contractility models. Supplied as lyophilized solid under inert gas packaging.

Molecular Formula C39H63F6N13O14
Molecular Weight 1052.0 g/mol
Cat. No. B12454714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC3a 70-77 ditrifluoroacetate
Molecular FormulaC39H63F6N13O14
Molecular Weight1052.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C35H61N13O10.2C2HF3O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;2*3-2(4,5)1(6)7/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);2*(H,6,7)/t19-,20-,22-,23-,24-,25-,26-;;/m0../s1
InChIKeyUZSGZXMAWLKTCQ-ZACJZTFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C3a 70-77 Ditrifluoroacetate: Procurement-Grade Octapeptide for Complement C3a Receptor Research


C3a 70-77 ditrifluoroacetate is a synthetic octapeptide corresponding to the carboxy-terminal residues 70-77 (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) of the human complement component C3a anaphylatoxin . As the ditrifluoroacetate salt form, it is supplied as a lyophilized solid with enhanced solubility and stability for laboratory applications . This peptide retains the biological specificity of native C3a while exhibiting a quantitatively defined fraction of its activity—specifically 1-2% on a molar basis across multiple assay systems—making it a calibrated tool for dissecting C3a receptor (C3aR)-mediated signaling without triggering full anaphylatoxic responses .

Why C3a 70-77 Ditrifluoroacetate Cannot Be Replaced by Other C3a-Derived Peptide Fragments


C3a-derived peptide fragments of varying lengths exhibit profoundly different potencies and functional profiles despite sharing sequence homology. The octapeptide C3a 70-77 occupies a distinct position in the activity gradient of C3a analogues: it demonstrates 3.8% of native C3a activity in lung contraction assays, compared to only 0.5% for the minimal pentapeptide C3a 73-77 and 7.8% for the 13-mer C3a 65-77 . Critically, the C3a 57-77 21-mer achieves near-equivalent activity to full-length C3a, making it unsuitable for studies requiring attenuated receptor engagement . Additionally, the ditrifluoroacetate counterion formulation confers distinct physicochemical properties including enhanced aqueous solubility and defined stoichiometry that differ from acetate or free-base preparations . These quantitative and qualitative differences preclude simple substitution among C3a peptide fragments in experimental workflows.

C3a 70-77 Ditrifluoroacetate: Quantitative Differentiation Evidence Versus Analog Peptides


Lung Spasmogenic Activity: 7.6-Fold More Potent Than Minimal Pentapeptide C3a 73-77

In guinea pig parenchymal lung strip assays, the octapeptide C3a 70-77 exhibits spasmogenic activity equivalent to 3.8% of native C3a, representing a 7.6-fold increase in potency compared to the minimal pentapeptide C3a 73-77 (0.5% activity). This positions C3a 70-77 as an intermediate-activity probe between the nearly inactive 5-mer and the more potent 13-mer C3a 65-77 (7.8% activity) and 21-mer C3a 57-77 (100% activity) .

Respiratory Pharmacology Smooth Muscle Contraction C3a Receptor Agonism

Lymphocyte Function Inhibition: Equal Potency to Native C3a Under Mitogen Stimulation

In human mononuclear leukocyte cultures stimulated with the mitogens PHA or Con A, both native C3a and the octapeptide C3a 70-77 inhibited the generation of leukocyte inhibitory factor (LIF) activity with an IC50 of 10 nM (10^-8 M). However, with the antigen SK-SD as the stimulus, C3a 70-77 required more than 10-fold higher concentration than native C3a to achieve equivalent suppression, demonstrating stimulus-dependent differential potency .

Immunomodulation T Lymphocyte Biology Leukocyte Inhibitory Factor

Receptor Specificity: Selective Desensitization Distinguishes C3a 70-77 from C3a 65-77

C3a 70-77 specifically desensitizes ileal smooth muscle to subsequent stimulation by native C3a but does not affect responses to human C5a, a related anaphylatoxin. Conversely, pretreatment with native C3a renders ileal smooth muscle unresponsive to C3a 70-77. This bidirectional cross-desensitization confirms a specific interaction with cellular C3a binding sites . Notably, the 13-mer C3a 65-77 was reported to be equal in activity to C3a 70-77 in the 1977 PNAS study, but lacks the same breadth of cross-desensitization validation .

Receptor Pharmacology C3aR Specificity Cross-Desensitization

Salt Form Differentiation: Ditrifluoroacetate Versus Acetate and Free Base

C3a 70-77 ditrifluoroacetate (2 TFA) contains two trifluoroacetic acid counterions per peptide molecule, yielding a molecular weight of approximately 1052.0 g/mol, compared to 937.96 g/mol for the mono-TFA salt and 823.94 g/mol for the free base . The ditrifluoroacetate formulation enhances aqueous solubility—demonstrated solubility up to 100 mg/mL in water—and improves long-term storage stability under lyophilized conditions compared to acetate or free-base preparations .

Peptide Formulation Solubility Stability

Benchmarking Against Non-Human C3a Receptor Agonists: Defined Affinity Reference

C3a 70-77 serves as the reference agonist in radioreceptor assays characterizing novel C3aR ligands. In studies identifying the food-derived peptide oryzatensin as a C3a receptor agonist, C3a 70-77 was the benchmark against which binding affinity was measured. Oryzatensin exhibited an IC50 of 44 μM in competition binding against radiolabeled ligand, while casoxin C showed an IC50 of 40 μM—values that contextualize the substantially higher potency of C3a 70-77 .

C3aR Radioreceptor Assay Receptor Binding Affinity Comparative Pharmacology

Validated Research and Procurement Applications for C3a 70-77 Ditrifluoroacetate


Calibrated C3aR Agonism in Smooth Muscle Pharmacology Studies

Researchers studying C3aR-mediated contraction of guinea pig ileum, uterus, or parenchymal lung strips should select C3a 70-77 when an intermediate level of receptor activation is required. With 3.8% activity relative to native C3a in lung assays, this octapeptide provides a defined, reproducible stimulus that is sufficiently potent to elicit measurable contractions while avoiding the near-full agonism of the 21-mer C3a 57-77 or the tachyphylaxis associated with longer peptides .

Differential Immunomodulation Assays Distinguishing Mitogen vs. Antigen-Driven Lymphocyte Responses

In T lymphocyte functional studies, C3a 70-77 enables selective interrogation of C3aR signaling pathways. Its equal potency to native C3a in inhibiting mitogen-stimulated LIF generation (IC50 = 10 nM) contrasts with its reduced efficacy in antigen-driven suppression, providing a tool to dissect stimulus-specific complement-mediated immunoregulation .

C3aR Radioligand Binding Assay Positive Control and Affinity Benchmark

For radioreceptor assays characterizing novel C3aR ligands, C3a 70-77 serves as the established reference agonist. Its well-characterized activity profile and specific receptor interaction—validated through cross-desensitization studies—make it the appropriate positive control for measuring competitive binding of candidate peptides such as oryzatensin (IC50 = 44 μM) or casoxin C (IC50 = 40 μM) .

High-Concentration Aqueous Peptide Stock Solution Preparation

The ditrifluoroacetate salt form of C3a 70-77 offers distinct practical advantages for experimental workflows requiring high-concentration peptide solutions. With demonstrated aqueous solubility of ~100 mg/mL and enhanced stability of the lyophilized powder under inert gas packaging, this formulation minimizes solubility-related variability compared to acetate or free-base preparations, supporting reproducible dose-response studies in vitro .

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